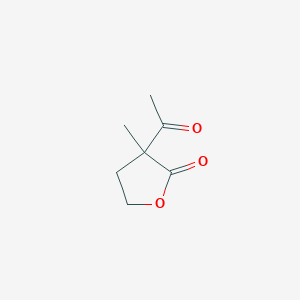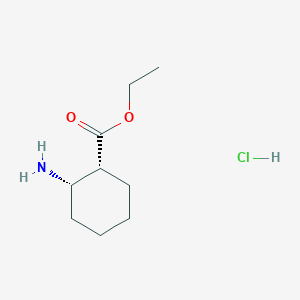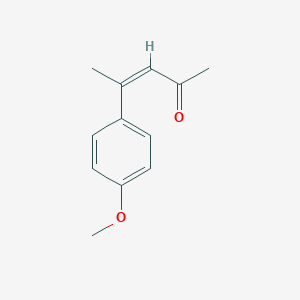
4-(Methoxyphenyl)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxyphenyl)pent-3-en-2-one, also known as MPPEN, is a chemical compound that belongs to the class of chalcones. It is a yellowish powder that is soluble in organic solvents. MPPEN has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-(Methoxyphenyl)pent-3-en-2-one is not fully understood. However, it has been proposed that 4-(Methoxyphenyl)pent-3-en-2-one exerts its pharmacological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 4-(Methoxyphenyl)pent-3-en-2-one has been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 4-(Methoxyphenyl)pent-3-en-2-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
4-(Methoxyphenyl)pent-3-en-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress. 4-(Methoxyphenyl)pent-3-en-2-one has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-(Methoxyphenyl)pent-3-en-2-one has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Methoxyphenyl)pent-3-en-2-one has several advantages for lab experiments. It is readily available and can be synthesized through a simple reaction. 4-(Methoxyphenyl)pent-3-en-2-one is stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-(Methoxyphenyl)pent-3-en-2-one has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. 4-(Methoxyphenyl)pent-3-en-2-one is also sensitive to light and air, which can lead to degradation over time.
Direcciones Futuras
4-(Methoxyphenyl)pent-3-en-2-one has several potential future directions for research. It can be used as a starting material for the synthesis of novel bioactive compounds with improved pharmacological activities. 4-(Methoxyphenyl)pent-3-en-2-one can also be modified to improve its solubility and stability, which can enhance its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of 4-(Methoxyphenyl)pent-3-en-2-one and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 4-(Methoxyphenyl)pent-3-en-2-one is a chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. It can be synthesized through a simple reaction and has been found to exhibit various pharmacological activities. 4-(Methoxyphenyl)pent-3-en-2-one has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the potential applications of 4-(Methoxyphenyl)pent-3-en-2-one and its mechanism of action.
Métodos De Síntesis
4-(Methoxyphenyl)pent-3-en-2-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and pent-3-en-2-one. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol or water. The resulting product is purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-(Methoxyphenyl)pent-3-en-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. 4-(Methoxyphenyl)pent-3-en-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. 4-(Methoxyphenyl)pent-3-en-2-one has been used as a starting material for the synthesis of various bioactive compounds such as flavonoids, pyrazoles, and pyrimidines.
Propiedades
Número CAS |
1322-26-5 |
|---|---|
Nombre del producto |
4-(Methoxyphenyl)pent-3-en-2-one |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(Z)-4-(4-methoxyphenyl)pent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(8-10(2)13)11-4-6-12(14-3)7-5-11/h4-8H,1-3H3/b9-8- |
Clave InChI |
HFUPMRKRTANEQU-HJWRWDBZSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/C1=CC=C(C=C1)OC |
SMILES |
CC(=CC(=O)C)C1=CC=C(C=C1)OC |
SMILES canónico |
CC(=CC(=O)C)C1=CC=C(C=C1)OC |
Otros números CAS |
1322-26-5 |
Sinónimos |
4-(methoxyphenyl)pent-3-en-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)
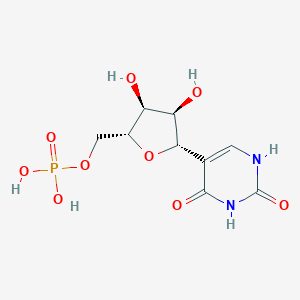
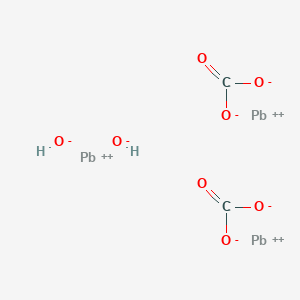


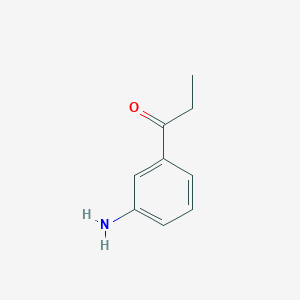
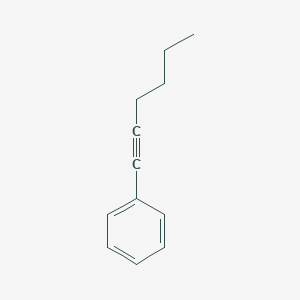
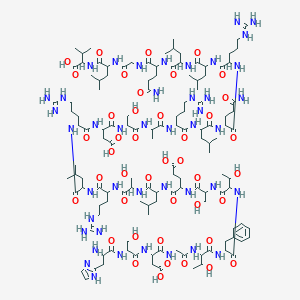

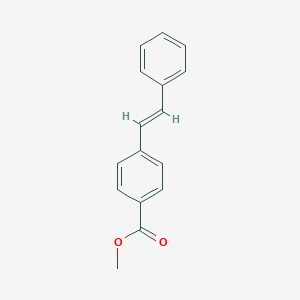

![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
